molecular formula C19H13ClN4O B1666512 N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]nicotinamide CAS No. 496793-75-0

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]nicotinamide

Cat. No. B1666512
M. Wt: 348.8 g/mol
InChI Key: SLWFSDGDCCUXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZSMO-23 is an activator of the human ether-a-go-go-related gene (hERG)-encoded potassium channel (Kv11.1). It acts by blocking hKv4.3-hKChIP2.2, hCav3.2 and hKv1.5 and activating hCav1.2/β2/α2δ.

Scientific Research Applications

Antimicrobial Activity

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]nicotinamide derivatives have been found to possess significant antimicrobial properties. For example, derivatives of nicotinic acid with 2-amino-6-methylbenzothiazole have shown in vitro antimicrobial activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Patel & Shaikh, 2010).

Corrosion Inhibition

These compounds have also been studied for their corrosion inhibition potential. A study exploring heterocyclic benzimidazole derivatives demonstrated their efficacy as corrosion inhibitors for carbon steel in acidic solutions, highlighting their industrial applications in corrosion protection (Rouifi et al., 2020).

Antiviral Properties

Research indicates that benzimidazole derivatives, including those similar to N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]nicotinamide, have antiviral activities. These compounds have been tested against Tobacco mosaic viruses and Sunhemp rosette viruses, showing significant antiviral activities (Tewari & Mishra, 2006).

Antiproliferative and Apoptosis-Inducing Agents

These compounds are also being explored for their potential in cancer treatment. Derivatives have shown antiproliferative activity against various human cancer cell lines and have induced cell apoptosis, suggesting their use in oncology (Zhang et al., 2018).

Enzyme Inhibition

They are also recognized for their enzyme inhibitory properties. For instance, small molecule inhibitors of Nicotinamide N-methyltransferase (NNMT), which include similar compounds, have shown a range of activity, suggesting their use in treating metabolic and chronic diseases characterized by abnormal NNMT activity (Neelakantan et al., 2017).

properties

CAS RN

496793-75-0

Product Name

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]nicotinamide

Molecular Formula

C19H13ClN4O

Molecular Weight

348.8 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H13ClN4O/c20-15-8-7-13(22-19(25)12-4-3-9-21-11-12)10-14(15)18-23-16-5-1-2-6-17(16)24-18/h1-11H,(H,22,25)(H,23,24)

InChI Key

SLWFSDGDCCUXDV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CN=CC=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CN=CC=C4)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZSMO-23
N-(3-(1H-benzimidazol-2-yl)-4-chlorophenyl)pyridine-3-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]nicotinamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]nicotinamide
Reactant of Route 3
Reactant of Route 3
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]nicotinamide
Reactant of Route 4
Reactant of Route 4
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]nicotinamide
Reactant of Route 5
Reactant of Route 5
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]nicotinamide
Reactant of Route 6
Reactant of Route 6
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.